3-Chlorobenzoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorobenzoyl fluoride is an organic compound with the molecular formula C7H4ClFO. It is a derivative of benzoyl fluoride where a chlorine atom is substituted at the third position of the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
3-Chlorobenzoyl fluoride can be synthesized through several methods. One common synthetic route involves the reaction of 3-chlorobenzoic acid with thionyl chloride, resulting in the formation of 3-chlorobenzoyl chloride, which is then treated with hydrogen fluoride to produce this compound . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-Chlorobenzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form 3-chlorobenzoic acid or reduced to form 3-chlorobenzyl alcohol.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-chlorobenzoic acid and hydrogen fluoride.
Common reagents used in these reactions include thionyl chloride, hydrogen fluoride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Chlorobenzoyl fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 3-chlorobenzoyl fluoride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various products. This reactivity is exploited in different chemical and biochemical applications, where it acts as a reactive intermediate .
Vergleich Mit ähnlichen Verbindungen
3-Chlorobenzoyl fluoride can be compared with other similar compounds such as:
3-Chlorobenzoyl chloride: Similar in structure but contains a chloride group instead of a fluoride group.
4-Chlorobenzoyl fluoride: Similar but with the chlorine atom at the fourth position.
3-Fluorobenzoyl chloride: Contains a fluorine atom instead of chlorine at the third position.
The uniqueness of this compound lies in its specific reactivity and applications, which differ from those of its analogs .
Eigenschaften
CAS-Nummer |
77976-05-7 |
---|---|
Molekularformel |
C7H4ClFO |
Molekulargewicht |
158.56 g/mol |
IUPAC-Name |
3-chlorobenzoyl fluoride |
InChI |
InChI=1S/C7H4ClFO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H |
InChI-Schlüssel |
ZJJKFUVNCPTQON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.